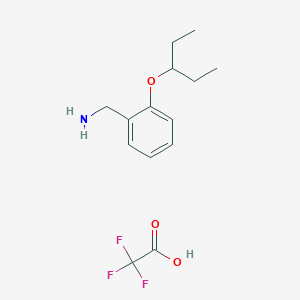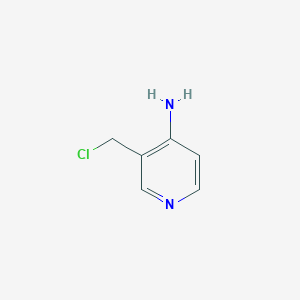![molecular formula C34H46N2O3 B12613326 (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene CAS No. 872603-69-5](/img/structure/B12613326.png)
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two phenyl groups. These compounds are known for their photoisomerization properties, which make them useful in various applications, including molecular switches and photoresponsive materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene typically involves the following steps:
Formation of the Hexyloxyphenol Intermediate: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Decyloxyphenol Intermediate: This step involves the etherification of the hexyloxyphenol intermediate with decyl bromide.
Coupling Reaction: The final step involves the coupling of the decyloxyphenol intermediate with a diazonium salt derived from aniline to form the azobenzene compound.
Industrial Production Methods
Industrial production methods for azobenzenes often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene can undergo various chemical reactions, including:
Photoisomerization: Exposure to UV or visible light can induce the trans-cis isomerization of the azobenzene group.
Reduction: The diazene group can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light, often in the presence of a photosensitizer.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Photoisomerization: Cis-isomer of the azobenzene compound.
Reduction: Hydrazine derivative.
Substitution: Substituted azobenzene derivatives.
科学研究应用
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene has several scientific research applications, including:
Chemistry: Used as a molecular switch in supramolecular chemistry and materials science.
Biology: Studied for its potential use in photoresponsive drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Used in the development of photoresponsive polymers and coatings.
作用机制
The mechanism of action of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound undergoes a trans-cis isomerization, which can induce conformational changes in the molecule. These changes can affect the molecular interactions and properties of the compound, making it useful in various applications.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound with a simpler structure.
Disperse Orange 3: A commercially available azobenzene dye.
4,4’-Dihydroxyazobenzene: An azobenzene derivative with hydroxyl groups.
Uniqueness
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is unique due to the presence of long alkyl chains and ether linkages, which can enhance its solubility and photoresponsive properties compared to simpler azobenzene derivatives.
属性
CAS 编号 |
872603-69-5 |
|---|---|
分子式 |
C34H46N2O3 |
分子量 |
530.7 g/mol |
IUPAC 名称 |
[4-[10-(4-hexoxyphenoxy)decoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C34H46N2O3/c1-2-3-4-14-27-38-33-23-25-34(26-24-33)39-29-16-10-8-6-5-7-9-15-28-37-32-21-19-31(20-22-32)36-35-30-17-12-11-13-18-30/h11-13,17-26H,2-10,14-16,27-29H2,1H3 |
InChI 键 |
MALDTQDBJFQCOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
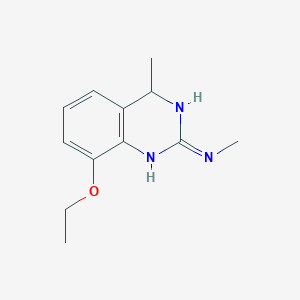
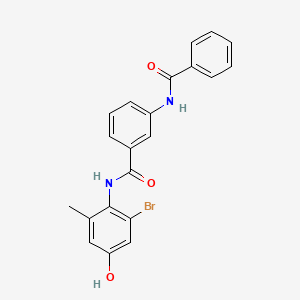
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
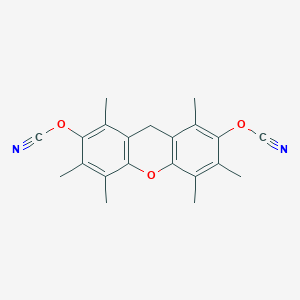
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)

